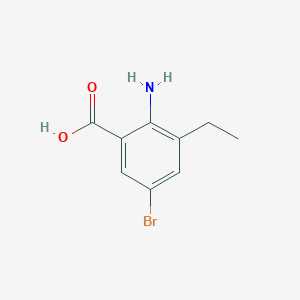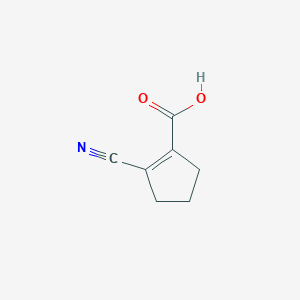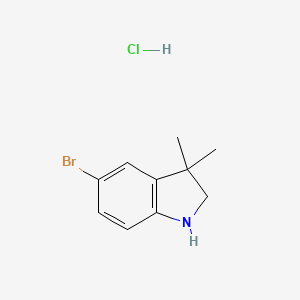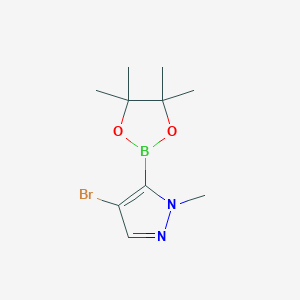![molecular formula C6H5BrN4 B1292873 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4](/img/structure/B1292873.png)
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is an important organic compound with the molecular formula C6H5BrN4. It is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an amine group at the 2-position. This compound is used as an intermediate in the synthesis of various organic compounds and has significant applications in medicinal and pharmaceutical chemistry .
Biochemical Analysis
Biochemical Properties
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. It has been observed that 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine remains relatively stable under controlled conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within tissues can also influence its biological effects, with certain tissues showing higher accumulation than others .
Subcellular Localization
The subcellular localization of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups.
Condensation Reactions: The amine group at the 2-position can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and carbonyl compounds for condensation reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position, while condensation reactions can form imines or amides .
Scientific Research Applications
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, such as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
Pharmaceutical Chemistry: The compound is utilized in the development of drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the synthesis of materials with specific properties for various industrial uses.
Mechanism of Action
The mechanism of action of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to modulation of immune responses. Similarly, as a JAK1/JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-Bromo-6-methoxy-1H-indazole
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer unique reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFHUIJNZRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649137 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010120-55-4 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)









![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)



